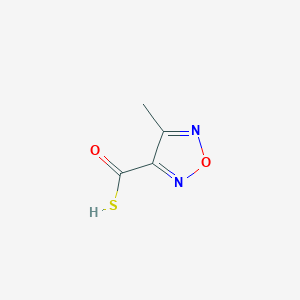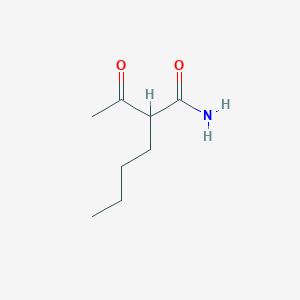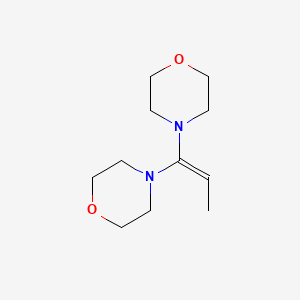
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then further reacted under specific conditions to yield the desired carbothioic S-acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid include:
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
What sets this compound apart is its unique combination of nitrogen, oxygen, and sulfur atoms within the five-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58933-10-1 |
|---|---|
Molecular Formula |
C4H4N2O2S |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)9)6-8-5-2/h1H3,(H,7,9) |
InChI Key |
DWJVBBXEBJJAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)













